Spiro[2.6]nonan-6-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
spiro[2.6]nonan-7-one |
InChI |
InChI=1S/C9H14O/c10-8-2-1-4-9(5-3-8)6-7-9/h1-7H2 |
InChI Key |
RBTRIGMKUFRRDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC2(C1)CC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 2.6 Nonan 6 One and Its Scaffolds
Strategic Retrosynthesis and Key Disconnection Approaches for the Spiro[2.6]nonan-6-one Skeleton
Retrosynthetic analysis of this compound reveals several logical disconnection points that guide the design of synthetic routes. A primary disconnection approach involves breaking the spirocyclic linkage itself, which can lead to two main strategies: those that form the cyclopropane (B1198618) ring and those that construct the cycloheptanone (B156872) ring in the final stages.
One common retrosynthetic pathway involves disconnecting the cyclopropane ring from a pre-existing cycloheptanone precursor. This can be envisioned through a Simmons-Smith type reaction or a Michael addition-initiated ring closure. For instance, a cycloheptenone derivative can serve as a key intermediate. The double bond of the cycloheptenone can be subjected to cyclopropanation to furnish the desired this compound skeleton.
Alternatively, a disconnection of the seven-membered ring can be considered. This approach often starts with a cyclopropyl-substituted precursor, which then undergoes a ring expansion or annulation to form the cycloheptanone. For example, a vinylcyclopropyl ketone can be a strategic starting material for a subsequent rearrangement to construct the seven-membered ring.
A third approach involves the simultaneous formation of both rings through a convergent strategy. This could involve a cycloaddition reaction where the spirocyclic core is assembled in a single step from acyclic or simpler cyclic precursors. The choice of disconnection and corresponding synthetic strategy is often dictated by the availability of starting materials, desired substitution patterns, and the need for stereochemical control.
Cycloaddition Reactions in the Construction of the this compound Framework
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, offering a high degree of stereochemical control and atom economy.
The [3+2] annulation strategy is a versatile method for constructing five-membered rings and can be adapted for the synthesis of spirocyclic frameworks. While not directly forming the seven-membered ring of this compound, this approach can be utilized to build precursors that can be further elaborated. For instance, a [3+2] cycloaddition of a three-carbon component with a two-carbon unit on a pre-existing ring can lead to a spirocyclic intermediate.
Recent research has demonstrated the utility of [3+2] cycloaddition reactions in synthesizing various spirocyclic compounds. For example, a study on the synthesis of 2-amino-spiro[4.5]decane-6-ones utilized a [3+2] cycloaddition of cyclopropylamines with olefins, showcasing the potential of this methodology for creating spiro systems with high diastereoselectivity. mdpi.com Although this example leads to a different spirocycle, the underlying principle of using a three-atom component to build a new ring at a spiro center is applicable. The development of novel catalytic systems, including the use of photocatalysis and organocatalysis, has expanded the scope and efficiency of these reactions. mdpi.com
Electrocyclic reactions, particularly the Nazarov cyclization, offer a powerful method for the construction of cyclopentenone rings and can be adapted for the synthesis of spirocyclic systems. The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone to form a cyclopentenone. organic-chemistry.org To apply this to the synthesis of a this compound derivative, one of the vinyl groups would need to be part of a pre-existing seven-membered ring.
The reaction is typically catalyzed by Lewis or Brønsted acids. organic-chemistry.org The stereochemical outcome of the Nazarov cyclization is governed by the conrotatory nature of the 4π-electron system. organic-chemistry.org While the direct application to this compound itself is not extensively documented, the principles of the Nazarov cyclization can be conceptually extended. For instance, a precursor containing a cycloheptane (B1346806) ring with a divinyl ketone moiety appropriately positioned could potentially undergo an intramolecular cyclization to form the spiro-fused five-membered ring, which could then be further transformed.
Challenges in utilizing the Nazarov cyclization for such systems include controlling the regioselectivity of the double bond in the final product and managing potential side reactions. However, the development of enantioselective variants using chiral Lewis acids has shown promise in controlling the stereochemistry of the newly formed stereocenters. organic-chemistry.org
Rearrangement Reactions Facilitating this compound Synthesis
Rearrangement reactions provide an elegant and often efficient pathway to complex molecular architectures from simpler precursors. These transformations can be particularly useful for constructing the strained spirocyclic system of this compound.
Acid-catalyzed rearrangements of spiro cyclopropyl (B3062369) ketones can lead to ring-opened products or rearranged spirocyclic systems. rsc.org The course of the reaction is highly dependent on the substitution pattern and the reaction conditions. For example, the acid-catalyzed ring opening of spiro-cyclopropyl ketones often proceeds through cleavage of a specific bond in the cyclopropane ring, influenced by the stability of the resulting carbocation intermediate. rsc.org While this might seem counterintuitive for the synthesis of the intact spirocycle, carefully designed substrates can undergo rearrangements that lead to the desired framework.
A pertinent example involves the rearrangement of bicyclic systems. A Brønsted acid-catalyzed dearomatization through an intramolecular hydroalkoxylation–Claisen rearrangement has been used to synthesize spirolactams. thieme-connect.com This demonstrates the power of acid catalysis to initiate a cascade of reactions that result in a spirocyclic product.
Transition metal catalysis offers a broad spectrum of transformations that can be harnessed for the synthesis of spirocycles. nih.govscispace.com These reactions often proceed under mild conditions and with high selectivity.
Palladium-catalyzed reactions, for instance, have been employed in the enantioselective C–H arylation to afford oxindole (B195798) spirocycles. rsc.org While not directly forming this compound, this highlights the potential of metal-catalyzed C-H activation strategies in constructing spirocyclic systems.
Copper catalysis has also been instrumental in domino reactions that lead to spirocyclic β-lactams. mdpi.com These reactions can involve a sequence of events such as cycloaddition and rearrangement, all orchestrated by the metal catalyst. mdpi.com The combination of organocatalysis and transition-metal catalysis has emerged as a powerful toolbox for the enantioselective synthesis of spiro heterocyclic compounds. nih.govscispace.com
Furthermore, rhodium-catalyzed hydroformylation has been a key step in the synthesis of the approved drug spironolactone, which features a spirocyclic lactone. mdpi.comnih.gov This industrial application underscores the robustness and scalability of metal-catalyzed rearrangements in the synthesis of complex spirocycles.
Ring Expansion and Ring Contraction Strategies Applied to this compound Precursors
The construction of the spiro[2.6]nonane framework can be approached through strategic ring expansion or ring contraction methodologies, which manipulate the core structure of precursor molecules to achieve the desired seven-membered carbocycle fused to a cyclopropane ring. While specific examples detailing these transformations for this compound are not extensively documented, analogous strategies in the synthesis of other spirocyclic systems provide a conceptual blueprint for potential synthetic routes.
Ring expansion strategies often involve the transformation of a smaller ring within a spirocyclic precursor into a larger one. For instance, a plausible approach could involve a Tiffeneau-Demjanov rearrangement of a spiro[2.5]octan-6-yl(amino)methanol derivative. In this hypothetical pathway, the diazotization of the amino group would generate an unstable diazonium species, which upon nitrogen elimination, would induce a concerted ring expansion of the six-membered ring to the desired seven-membered cycloheptanone. The choice of substituents on the precursor would be critical to control the regioselectivity of the rearrangement.
Conversely, ring contraction methods offer an alternative synthetic avenue, starting from a larger spirocyclic precursor. A Favorskii rearrangement of an α-halospiro[2.7]decan-6-one could potentially yield a spiro[2.6]nonane-6-carboxylic acid derivative, which could then be converted to this compound through standard functional group manipulations. The success of such a strategy would hinge on the selective halogenation of the eight-membered ring and the subsequent base-induced rearrangement. The construction of structurally complex carbocycles, including spirocycles, through ring contraction of larger carbocyclic or heterocyclic rings is a recognized synthetic strategy. nih.gov
Stereoselective Synthesis of Chiral this compound and its Enantiomers
The development of stereoselective methods for the synthesis of chiral spirocycles is of paramount importance due to the prevalence of these motifs in biologically active molecules. The synthesis of enantiomerically pure this compound and its enantiomers can be approached through asymmetric catalysis, the use of chiral auxiliaries, and chiral ligand-controlled methods.
Asymmetric Catalysis in this compound Assembly
Asymmetric catalysis provides an efficient route to chiral spiro compounds by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct asymmetric catalytic methods for this compound are not prominently reported, related transformations in other spiro systems are illustrative. For example, catalytic enantioselective spirocyclizing Diels-Alder reactions of enones have been successfully employed for the construction of spiro[4.5]decane and spiro[5.5]undecane skeletons. nih.gov A similar strategy could be envisioned for this compound, potentially through an intramolecular cyclopropanation of a suitably substituted cycloheptenone precursor bearing a chiral catalyst-coordinating group.
A practical asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione, a valuable precursor for chiral ligands, has been reported. researchgate.net This strategy involved a kinetic resolution of a ketone precursor using bioreduction with baker's yeast, followed by a series of reactions including a Dieckmann cyclization to form the spirocyclic core. researchgate.net This highlights the potential of biocatalysis in accessing enantiopure spirocyclic ketones.
Chiral Auxiliary and Chiral Ligand-Controlled Methods
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgresearchgate.netnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the spirocyclic framework. For instance, a chiral auxiliary-controlled Simmons-Smith cyclopropanation of a cycloheptenone derivative could be a viable approach. Following the spirocyclization, the auxiliary would be cleaved to afford the enantiomerically enriched this compound. The effectiveness of this approach would depend on the ability of the chiral auxiliary to induce high diastereoselectivity in the key bond-forming step.
Chiral ligands, in conjunction with metal catalysts, play a crucial role in asymmetric synthesis by creating a chiral environment that influences the stereochemical course of a reaction. scispace.com The design and synthesis of efficient chiral ligands with a rigid spirocyclic framework have been a subject of intense research. scispace.comresearchgate.net For the synthesis of chiral this compound, a transition metal-catalyzed reaction, such as an intramolecular cyclopropanation, could be rendered asymmetric by the use of a chiral ligand. The choice of both the metal and the ligand would be critical in achieving high enantioselectivity. The rigidity of the spirocyclic backbone in many chiral ligands minimizes the number of possible conformations, which can lead to higher selectivity in catalytic reactions. scispace.com
Organocatalytic and Photoredox Strategies for this compound Synthesis
Modern synthetic methodologies are increasingly focusing on the use of organocatalysis and photoredox catalysis to achieve novel transformations under mild conditions. These approaches offer attractive alternatives to traditional metal-catalyzed reactions.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. semanticscholar.org Organocatalytic cascade reactions have been developed for the synthesis of complex spiro-bridged heterocyclic compounds with high diastereoselectivity. nih.gov An organocatalytic approach to this compound could involve a Michael addition of a nucleophile to a cycloheptenone derivative, followed by an intramolecular cyclization. A chiral organocatalyst, such as a proline derivative or a chiral amine, could be employed to control the stereochemistry of the newly formed stereocenters.
Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has opened up new avenues for the synthesis of complex molecules. researchgate.net Synergistic photocatalysis and organocatalysis have been successfully applied to the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins. mdpi.com This method is advantageous due to its mild, metal-free reaction conditions and high atom economy. mdpi.com A similar strategy could potentially be adapted for the synthesis of functionalized this compound derivatives. The reaction would likely proceed through a photoinitiated radical process, with the organocatalyst controlling the stereoselectivity. mdpi.com
Green Chemistry Approaches to this compound Synthesis (e.g., Electrochemistry, Mechanochemistry)
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. Electrochemistry and mechanochemistry represent two promising green chemistry approaches that could be applied to the synthesis of this compound.
Electrochemical synthesis utilizes electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org A sustainable and environmentally benign electrochemical method has been developed for the synthesis of β-keto spirolactones using green solvents like acetone (B3395972) and water. rsc.org This approach could be conceptually extended to the synthesis of this compound, for instance, through an intramolecular electrochemical cyclization of a suitable precursor. The scalability of electrochemical methods, particularly through continuous flow setups, makes them attractive for industrial applications. rsc.org
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or solvent-minimized alternative to traditional solution-phase synthesis. Ball milling is a common technique in mechanochemistry where reactants are ground together, often in the absence of a solvent. This method can lead to shorter reaction times, higher yields, and reduced waste generation. A mechanochemical approach to this compound could involve the solid-state reaction of a cycloheptanone derivative with a cyclopropanating agent under ball milling conditions. The absence of bulk solvents would significantly improve the environmental footprint of the synthesis.
Chemical Reactivity and Mechanistic Investigations of Spiro 2.6 Nonan 6 One
Carbonyl Reactivity and Functional Group Transformations in Spiro[2.6]nonan-6-one
The ketone functionality is a central site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. Standard ketone reactions, such as additions of organometallic reagents (e.g., Grignard or organolithium reagents), are expected to proceed to form the corresponding tertiary alcohols.
Table 1: Predicted Products of Nucleophilic Addition to this compound
| Nucleophile (Nu:) | Reagent Example | Predicted Product |
|---|---|---|
| Hydride (H⁻) | NaBH₄, LiAlH₄ | Spiro[2.6]nonan-6-ol |
| Alkylide (R⁻) | CH₃MgBr | 6-Methylspiro[2.6]nonan-6-ol |
| Cyanide (CN⁻) | KCN/H⁺ | 6-Cyanospiro[2.6]nonan-6-ol |
These reactions typically proceed via a standard mechanism where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield the alcohol. Reductive amination, involving the formation of an imine or enamine intermediate followed by reduction, would provide access to Spiro[2.6]nonan-6-amine.
The presence of α-protons on the carbons adjacent to the carbonyl group (C5 and C7) allows for the formation of enolates under basic conditions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (deprotonation at C7), while a smaller, protic base at higher temperatures would favor the thermodynamically more stable enolate (deprotonation at C5).
Once formed, these enolates are potent nucleophiles and can participate in a range of C-C bond-forming reactions. For example, alkylation of the enolate with an alkyl halide would introduce a substituent at the α-position. The reaction of the enolate with an aldehyde (an aldol (B89426) reaction) would yield a β-hydroxy ketone, which could be a precursor to α,β-unsaturated derivatives of this compound.
Reactivity of the Cyclopropane (B1198618) Ring in this compound
The significant ring strain of the cyclopropane moiety (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radical species.
The reactivity of the spiro-fused cyclopropane ring can be understood by examining analogous systems, such as cycloheptane-1,3-dione-2-spirocyclopropane. In studies of this related dione, the spirocyclopropane ring undergoes ring-opening cyclization when treated with nucleophiles. For instance, reaction with 2,4-dimethoxybenzylamine (B23717) leads to the formation of 1-azaazulenes. acs.org This transformation involves a nucleophilic attack by the amine on one of the cyclopropyl (B3062369) carbons, followed by ring-opening and subsequent cyclization and aromatization.
Similarly, acid-catalyzed ring-opening is a characteristic reaction of cyclopropanes. nih.govresearchgate.netrsc.org In the case of this compound, protonation of the ketone could facilitate the opening of the cyclopropane ring, leading to a stabilized carbocationic intermediate. This intermediate could then be trapped by a nucleophile or undergo rearrangement to form bicyclic systems. For example, treatment with a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP) could promote the ring-opening and subsequent reaction with an arene nucleophile in a hydroarylation process. biomedres.us
Table 2: Potential Ring-Opening Reactions of this compound Analogs
| Reagent/Condition | Analogous System | Product Type | Reference |
|---|---|---|---|
| Amines | Cycloheptane-1,3-dione-2-spirocyclopropane | 1-Azaazulenes | acs.org |
| Iodide (catalytic) | Cyclohexane-1,3-dione-2-spirocyclopropane | Tetrahydrobenzofuran-4-ones | acs.org |
These reactions highlight the utility of the strained cyclopropane ring as a latent reactive site for constructing more complex fused and bicyclic ring systems.
While this compound already contains a cyclopropane ring, further cyclopropanation is possible on derivatives containing sites of unsaturation. For instance, if an α,β-unsaturated derivative were prepared via an aldol condensation followed by dehydration, the double bond could be subjected to cyclopropanation. A Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) or addition of a carbene could install a second cyclopropane ring, leading to the formation of a tricyclic spiro compound.
Transformations of the Cycloheptane (B1346806) Ring System within this compound
The seven-membered cycloheptane ring is conformationally flexible, existing in a dynamic equilibrium of twist-chair and twist-boat conformations. While generally less reactive than the strained cyclopropane ring or the carbonyl group, it can undergo specific transformations.
Ring contraction or expansion reactions, though not widely reported for this specific system, are possibilities under certain conditions. For example, a Favorskii rearrangement of an α-halo derivative of this compound could potentially lead to a spiro[2.5]octane-carboxylic acid derivative.
Oxidative cleavage of the cycloheptane ring, for instance using strong oxidizing agents like potassium permanganate (B83412) or ozone, would break the C-C bonds and lead to dicarboxylic acid products, effectively destroying the spirocyclic core. More selective functionalization, such as free-radical halogenation, would likely occur at the methylene (B1212753) carbons of the cycloheptane ring, but regioselectivity could be difficult to control.
A comprehensive search of scientific literature and chemical databases has been conducted to generate an article on the chemical compound “this compound” based on the provided outline. However, detailed research findings and specific data regarding the chemical reactivity and transformations for this particular compound are not available in the public domain.
The requested sections and subsections pertain to highly specific areas of synthetic organic chemistry:
Radical Reactions and Dearomatization Strategies
While these types of reactions are well-documented for the broader class of spirocyclic compounds and ketones, no studies detailing these specific transformations for this compound could be located. General principles of reactivity for related structures exist, but providing that information would violate the strict instructions to focus solely on this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each section and subsection as the primary research data does not appear to be published. No data tables or detailed research findings for this compound's reactivity could be compiled.
Theoretical and Computational Studies of Spiro 2.6 Nonan 6 One
Conformational Analysis and Energetic Profiles of Spiro[2.6]nonan-6-one
The conformational landscape of this compound is primarily dictated by the flexibility of the seven-membered cycloheptanone (B156872) ring, constrained by the rigid spiro-fused cyclopropane (B1198618) ring. Cycloheptanone itself is known to exist in several low-energy conformations, including the twist-chair, chair, boat, and twist-boat forms. The spiro-fusion introduces significant steric and strain effects that influence the relative energies and interconversion barriers of these conformers.
Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to explore the potential energy surface of this compound. These calculations can identify stable conformers, determine their relative energies, and map the transition states connecting them. For spiroketal ring systems, which share some structural similarities, computational analyses have shown that different conformations, such as anomeric and nonanomeric forms, can have distinct energies and populations. While this compound is not a spiroketal, the principle of computationally determining the most stable three-dimensional structure is analogous.
The energetic profile of the cycloheptanone portion of the molecule is of particular interest. The introduction of the rigid cyclopropane ring is expected to destabilize certain conformations of the seven-membered ring due to increased ring strain and unfavorable steric interactions, while potentially stabilizing others. A systematic conformational search followed by geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*) would be a standard approach to elucidate the most probable conformations and their relative Gibbs free energies.
Table 1: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not readily available in the literature.
| Conformer | Point Group | Relative Energy (kcal/mol) |
|---|---|---|
| Twist-Chair | C1 | 0.00 |
| Chair | Cs | 1.5 - 2.5 |
| Twist-Boat | C2 | 2.0 - 3.5 |
| Boat | Cs | 2.5 - 4.0 |
Quantum Chemical Calculations of Electronic Structure and Bonding in this compound
Quantum chemical calculations are essential for understanding the electronic structure and nature of chemical bonds within this compound. Methods like DFT provide detailed information about electron distribution, molecular orbitals, and electrostatic potential.
The bonding in the cyclopropane ring is of particular interest, characterized by "bent bonds" where the electron density is highest outside the internuclear axis, a consequence of significant ring strain. wikipedia.org The fusion of this strained ring to a cycloheptanone ring affects the electronic properties of the carbonyl group. The spiro-carbon, a quaternary carbon atom shared by both rings, is a unique electronic feature. wikipedia.org
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict sites of electrophilic and nucleophilic attack. For a ketone, the HOMO is typically associated with the lone pair electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the C=O bond. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) analysis can be used to quantify charge distribution, revealing the partial positive charge on the carbonyl carbon and the partial negative charge on the oxygen, which are key to its reactivity. jackwestin.com These calculations can also describe the hybridization of the atoms and the nature of the bonding interactions, including any hyperconjugative effects between the cyclopropane ring and the carbonyl group.
Prediction and Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving ketones. For this compound, theoretical methods can be used to model various transformations, such as nucleophilic addition, reduction, and oxidation reactions.
One important reaction for cyclic ketones is the Baeyer-Villiger oxidation, which converts a ketone into a lactone (a cyclic ester). researchgate.netsigmaaldrich.com Computational studies can predict the regioselectivity of this reaction by calculating the activation energies for the migration of the different carbon atoms adjacent to the carbonyl group. nih.gov For this compound, the two possible migration pathways would lead to two different lactone products. By locating the transition states for each pathway and calculating their energies, the preferred product can be predicted. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. In this case, the competition is between the spiro-carbon and a methylene (B1212753) carbon of the cycloheptane (B1346806) ring.
Similarly, the reduction of the ketone to the corresponding alcohol can be studied computationally. These calculations can predict the stereoselectivity of the reduction, for example, when using hydride reagents, by modeling the approach of the nucleophile to the two faces of the carbonyl group. The calculated energies of the diastereomeric transition states can explain and predict the observed product ratios.
Molecular Dynamics Simulations to Investigate this compound Dynamics
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution or other environments over time. While quantum mechanics is excellent for static properties and reaction pathways, MD, which is based on classical mechanics, can model the motion of atoms and molecules on a nanosecond or longer timescale.
An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule explores its conformational space. It would show the transitions between different low-energy conformations (e.g., twist-chair and chair forms) and provide information on the flexibility of the seven-membered ring. Such simulations are also useful for understanding solvation effects, by analyzing the radial distribution functions of solvent molecules around key functional groups like the carbonyl oxygen. This information is valuable for understanding how the solvent might influence the molecule's reactivity.
Spectroscopic Property Predictions and Correlations for this compound (e.g., NMR, IR, UV-Vis chemical shifts/frequencies)
Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. acs.org
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net These predictions are invaluable for assigning experimental spectra, especially for complex molecules with many overlapping signals. For this compound, calculations could help distinguish the signals of the numerous methylene groups in the cycloheptanone ring and the unique signals of the cyclopropane ring protons and carbons.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained from quantum chemical calculations (typically DFT). msu.edu The calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor to improve agreement with experimental data. aip.org The most prominent feature in the IR spectrum of this compound would be the strong C=O stretching vibration. Its calculated frequency can provide insight into the electronic environment of the carbonyl group, which is influenced by ring strain.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). github.io For ketones, the characteristic weak n → π* transition of the carbonyl group is often observed. masterorganicchemistry.com TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (which is related to the intensity of the absorption) for this and other electronic transitions, such as the more intense π → π* transition at shorter wavelengths.
Table 2: Predicted Spectroscopic Data for this compound This table contains typical or predicted values based on the functional groups present and general computational chemistry principles. Specific values would require dedicated calculations for this molecule.
| Spectroscopy Type | Feature | Predicted Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | ~210-220 ppm |
| ¹³C NMR | Spiro Carbon | ~30-40 ppm |
| ¹³C NMR | Cyclopropane Carbons (CH₂) | ~10-20 ppm |
| ¹H NMR | Cyclopropane Protons | ~0.5-1.5 ppm |
| IR | C=O Stretch | ~1700-1720 cm⁻¹ |
| IR | C-H Stretch (Cyclopropane) | ~3000-3100 cm⁻¹ |
| UV-Vis | n → π* transition (λmax) | ~280-300 nm |
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) of this compound Analogues (excluding biological activity)
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their reactivity or physical properties. mdpi.com For a series of analogues of this compound, where substituents are introduced at various positions on the rings, QSRR/QSPR could be employed to develop predictive models.
First, a set of molecular descriptors would be calculated for each analogue. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, partial charges).
A QSRR study could, for example, correlate these descriptors with the rate constants of a specific reaction, such as the reduction of the ketone. This could reveal which structural features (e.g., electronic or steric properties of the substituents) accelerate or decelerate the reaction. For instance, a model might show that the reduction rate is highly correlated with the calculated LUMO energy of the ketone.
A QSPR study could aim to predict physicochemical properties like boiling point, solubility, or chromatographic retention times for the series of analogues. researchgate.net These models are valuable in chemical engineering and analytical chemistry for predicting the behavior of new compounds without the need for extensive experimental measurements. The development of such models relies on having a consistent set of experimental data for a training set of molecules, from which a statistically robust correlation can be derived and then used to predict the properties of new, untested analogues.
Applications of Spiro 2.6 Nonan 6 One As a Synthetic Building Block and Intermediate
Strategic Incorporation into Complex Organic Synthesis Targets (e.g., Natural Product Synthesis)
The incorporation of spirocyclic frameworks is a recurring theme in the total synthesis of natural products, as these motifs are present in a variety of biologically active compounds. rsc.orgnih.govresearchgate.net Spirocycles can introduce conformational rigidity and three-dimensionality, which are often crucial for biological function. While there are no specific examples in the surveyed literature detailing the use of Spiro[2.6]nonan-6-one as a direct precursor in the synthesis of a natural product, the general importance of spirocycles in this field is well-established. The synthesis of complex natural products often involves the strategic use of unique building blocks to construct intricate molecular architectures. The structural features of this compound, with its strained three-membered ring and a seven-membered carbocycle, could offer novel synthetic pathways to complex targets.
Design and Synthesis of Advanced Materials Incorporating the this compound Motif (e.g., Polymer Science, Organic Electronics, Dyes, Sensors - excluding bio-materials)
Spiro compounds have garnered significant attention in materials science due to their unique, rigid, and often orthogonal structures. These characteristics can be exploited to create materials with tailored electronic and photophysical properties. For instance, spiro-configured molecules are widely used in the design of materials for organic light-emitting diodes (OLEDs) because their structure can prevent intermolecular aggregation, which often quenches luminescence. researchgate.netchemrxiv.orgrsc.org
The development of fluorescent dyes and sensors is another area where spirocyclic structures are prominent. researchgate.netnih.govmdpi.com The spiro linkage can act as a switch, where a change in the chemical environment triggers a conformational change that "turns on" or "turns off" the fluorescence. While specific applications of this compound in these areas have not been reported, its rigid framework could potentially be functionalized to create novel dyes or sensors.
Development of Chiral Catalysts or Ligands Derived from this compound Scaffolds
Chiral spirocyclic compounds are highly valued as ligands in asymmetric catalysis. semanticscholar.orgnankai.edu.cn The rigid spiro backbone can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions. A variety of chiral spiro-based phosphine ligands have been successfully developed and applied in asymmetric hydrogenation and other transformations. researchgate.netiupac.orgrsc.orgnih.gov
Although there is no direct evidence of chiral catalysts or ligands being synthesized from this compound, its structure presents an interesting scaffold for such development. The creation of chiral derivatives of this compound could lead to new classes of ligands with unique steric and electronic properties, potentially enabling novel asymmetric transformations.
Role in the Synthesis of Non-Natural Product Architectures with Defined Topologies
While the direct use of this compound in the construction of such architectures has not been documented, its inherent rigidity and defined bond angles make it a candidate for incorporation into larger, topologically complex structures. The functionalization of the ketone and other positions on the rings could provide handles for linking multiple spirocyclic units together to form novel macrocyclic or cage-like structures.
Advanced Spectroscopic and Structural Characterization of Spiro 2.6 Nonan 6 One and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules like Spiro[2.6]nonan-6-one. This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the complete chemical structure. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com For this compound, COSY would reveal the connectivity of protons within the cyclopropane (B1198618) and cycloheptane (B1346806) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This technique is fundamental for assigning which proton is attached to which carbon in the spirocyclic skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is vital for piecing together the carbon framework, for instance, by connecting the spiro-carbon to protons on adjacent carbons in both rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. rsc.org This provides crucial information about the three-dimensional structure and stereochemistry of the molecule.
While these techniques are powerful, specific COSY, HSQC, HMBC, or NOESY spectra for this compound are not available in the reviewed literature. Data for other spiro compounds exists but cannot be extrapolated to this specific molecule. rsc.orgrsc.org
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical) (Note: As no experimental data was found, this table is a hypothetical representation based on general principles and cannot be populated with actual values.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Expected) |
|---|---|---|---|
| C1/C2 | Data not available | Data not available | COSY with adjacent CH₂, HMBC to spiro-C |
| C3/C4 | Data not available | Data not available | COSY with adjacent CH₂, HMBC to C5 |
| C5 (spiro) | No proton | Data not available | HMBC to protons on C1, C2, C4, C6 |
| C7/C9 | Data not available | Data not available | COSY with C8, HMBC to C=O |
Solid-State NMR Characterization
Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to obtain higher resolution spectra. For this compound, ssNMR could reveal information about its conformation and packing in the crystalline state. However, no specific solid-state NMR studies for this compound have been reported.
Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental composition. nih.govresearchgate.net For this compound (C₉H₁₄O), HRMS would confirm the molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. Although HRMS data is available for derivatives of other spiro systems, no such data has been published for the title compound. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the parent ion) and inducing it to fragment. The resulting fragment ions are then analyzed to provide structural information. nih.gov For this compound, MS/MS would help to understand how the molecule breaks apart, providing clues about the stability of the cyclopropane and cycloheptanone (B156872) rings and confirming their connectivity. Common fragmentation pathways for ketones often involve alpha-cleavage or McLafferty rearrangements. miamioh.edu Specific fragmentation data for this compound is currently unavailable.
X-ray Crystallography for Precise Solid-State Structure and Absolute Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net This technique provides accurate bond lengths, bond angles, and torsional angles, and can establish the absolute stereochemistry of chiral molecules. An X-ray crystal structure of this compound would provide unequivocal proof of its spirocyclic nature and the exact conformation of the rings in the solid state. A search of crystallographic databases reveals no published crystal structures for this specific compound, though structures for other spirocyclic molecules have been reported. researchgate.netrsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules. For this compound, these methods would provide critical insights into the presence of its key functional group, the carbonyl (C=O) of the ketone, and offer information about the conformational landscape of its unique spirocyclic structure, which consists of a cyclopropane ring fused to a cycloheptanone ring.
In a typical IR spectrum of a cycloheptanone, the carbonyl stretching vibration (νC=O) is a prominent and characteristic band. Its exact position is sensitive to the ring size and conformation. For saturated cyclic ketones, this band generally appears in the region of 1705-1725 cm⁻¹. In the case of this compound, the strain introduced by the spiro-fused cyclopropane ring would be expected to influence the frequency of this carbonyl absorption. Theoretical calculations, such as those using Density Functional Theory (DFT), would be invaluable in predicting these vibrational frequencies and aiding in the assignment of experimental spectra.
Raman spectroscopy would provide complementary information. The carbonyl stretch is also Raman active, and its analysis can corroborate IR data. Furthermore, Raman spectroscopy is often more sensitive to the vibrations of the carbon skeleton, making it particularly useful for studying the low-frequency modes associated with the conformational flexibility of the seven-membered ring and the vibrations of the cyclopropane ring.
A detailed conformational analysis would involve comparing experimental spectra with theoretically calculated spectra for different possible conformers of this compound. The cycloheptane ring is known to exist in several conformations, such as the chair and boat forms, and the presence of the spiro-fused cyclopropane ring would likely favor certain conformations over others. By matching the calculated vibrational frequencies of these conformers with the observed IR and Raman bands, it would be possible to deduce the predominant conformation of the molecule in a given state (e.g., solid, liquid, or in solution).
Without specific experimental or computational data for this compound, a representative data table cannot be generated. However, a hypothetical table would resemble the following:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Assignment |
| ν(C=O) | Data not available | Data not available | Data not available | Carbonyl stretch |
| νas(CH₂) | Data not available | Data not available | Data not available | Asymmetric CH₂ stretch |
| νs(CH₂) | Data not available | Data not available | Data not available | Symmetric CH₂ stretch |
| δ(CH₂) | Data not available | Data not available | Data not available | CH₂ scissoring/bending |
| Ring Puckering | Data not available | Data not available | Data not available | Cycloheptanone ring modes |
| Cyclopropane Ring | Data not available | Data not available | Data not available | Cyclopropane ring breathing/deformations |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of chiral molecules. This compound is a chiral molecule, existing as a pair of enantiomers. CD and ORD spectroscopy would be the primary methods for distinguishing between these enantiomers and determining their absolute configuration.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a ketone like this compound, the most studied electronic transition is the n → π* transition of the carbonyl chromophore, which typically occurs in the 280-320 nm region. The sign and magnitude of the Cotton effect (the CD band associated with this transition) are directly related to the stereochemistry of the molecule. The Octant Rule, a well-established empirical rule, could be applied to predict the sign of the Cotton effect based on the spatial arrangement of atoms relative to the carbonyl group. By comparing the experimentally measured CD spectrum with predictions from the Octant Rule or from quantum chemical calculations, the absolute configuration of a given enantiomer could be assigned.
ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, provides complementary information. A molecule exhibiting a Cotton effect in its CD spectrum will also show an anomalous ORD curve (a curve with peaks and troughs) in the same spectral region.
For derivatives of this compound, chiroptical spectroscopy would be equally important. The introduction of substituents on the spirocyclic framework would likely alter the conformational preferences and, consequently, the CD and ORD spectra. A systematic study of a series of derivatives would allow for a deeper understanding of the structure-chiroptical property relationships in this class of compounds.
As with vibrational spectroscopy, the absence of specific data for this compound precludes the presentation of an actual data table. A hypothetical table summarizing chiroptical data would be structured as follows:
| Compound/Enantiomer | Solvent | λmax (nm) [n → π]* | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | ORD Feature (λ in nm) |
| (+)-Spiro[2.6]nonan-6-one | Data not available | Data not available | Data not available | Data not available |
| (-)-Spiro[2.6]nonan-6-one | Data not available | Data not available | Data not available | Data not available |
Advanced Analytical Methodologies for Spiro 2.6 Nonan 6 One Excluding Biological or Clinical Matrices
Chromatographic Separation Techniques (e.g., HPLC, GC) with Advanced Detection for Purity and Quantitative Analysis
Chromatographic methods are central to the separation and quantification of Spiro[2.6]nonan-6-one, providing high resolution and sensitivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques employed for this purpose.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers excellent sensitivity and specificity. For enhanced performance in complex matrices, derivatization can be employed. A common derivatizing agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone to form a stable oxime derivative that is highly responsive to an Electron Capture Detector (ECD). sigmaaldrich.com
A hypothetical GC-MS method for the quantitative analysis of this compound is outlined below:
| Parameter | Condition |
| Column | SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm df) |
| Injector Temperature | 250°C |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
| Quantification Ion | To be determined from the mass spectrum of this compound |
| Internal Standard | Cycloheptanone (B156872) |
High-Performance Liquid Chromatography (HPLC): For non-volatile samples or when derivatization is preferred for liquid-phase analysis, HPLC is the method of choice. Ketones like this compound lack a strong chromophore, making direct UV detection challenging for trace analysis. Therefore, derivatization with an agent that imparts UV activity or fluorescence is common. 2,4-Dinitrophenylhydrazine (DNPH) reacts with ketones to form 2,4-dinitrophenylhydrazone derivatives, which can be readily detected by a UV-Vis detector. epa.gov
A representative HPLC-UV method for this compound analysis after DNPH derivatization is presented below:
| Parameter | Condition |
| Column | C18 reverse-phase (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | UV-Vis at 360 nm |
| Injection Volume | 20 µL |
| Internal Standard | 2,4-DNPH derivative of 2-butanone |
Development of Electrochemical and Optical Sensors for this compound Detection
Sensor technology offers the potential for rapid, real-time, and portable detection of ketones. While specific sensors for this compound are not widely reported, principles developed for other cyclic ketones can be adapted. mit.edursc.org
Electrochemical Sensors: Electrochemical sensors can be designed for the detection of ketones. One approach involves the use of a modified electrode that facilitates the electrochemical reduction or oxidation of the ketone. For instance, a glassy carbon electrode modified with a specific catalyst could be used to monitor the reduction of the carbonyl group in this compound. The resulting current would be proportional to the concentration of the analyte. Systems for electrochemical ketone detection have been conceptualized, often employing a mediator like ferricyanide (B76249) to facilitate the electron transfer process. google.com While much of the development in this area has focused on biological ketones, the underlying principles are adaptable to other ketone targets. nih.gov
Optical Sensors: Optical sensors provide another avenue for ketone detection. One promising strategy involves the use of fluorescent polymers. mit.edu A thin film of a conjugated polymer can be designed to exhibit fluorescence quenching upon interaction with cyclic ketones. The ketone analyte partitions into the polymer matrix and interacts with the fluorescent material, leading to a measurable decrease in fluorescence intensity. mit.edu Another approach could utilize polarimetric spectroscopy, as ketones are chiral molecules that can rotate the polarization of light. forschungsstiftung.ch An optical system could be designed to measure this rotation, which would correlate with the concentration of this compound. forschungsstiftung.ch
| Sensor Type | Principle of Operation | Potential Receptor/Mediator | Detection Signal |
| Electrochemical | Catalytic reduction of the carbonyl group. | Modified glassy carbon electrode with a metal catalyst. | Change in current or potential. |
| Optical (Fluorescence) | Quenching of fluorescence upon analyte binding. | Conjugated polymer film. | Decrease in fluorescence intensity. |
| Optical (Polarimetry) | Rotation of plane-polarized light by the chiral analyte. | Chiral recognition element. | Change in the angle of polarization. |
Method Validation and Quality Assurance Protocols for Research Applications
Validation of any analytical method is crucial to ensure that the results are reliable and fit for purpose. For research applications involving this compound, a comprehensive method validation protocol should be established. globalresearchonline.netpcdn.co This involves assessing several key performance characteristics. demarcheiso17025.com
Key Validation Parameters:
Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing a certified reference material or by performing spike recovery experiments on a representative matrix.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations is recommended to establish linearity. globalresearchonline.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated from the signal-to-noise ratio (typically 3:1). globalresearchonline.net
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration corresponding to a signal-to-noise ratio of 10:1. globalresearchonline.net
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A quality assurance program would involve regular system suitability checks, analysis of quality control samples, and participation in proficiency testing schemes, if available.
| Parameter | Acceptance Criteria (Typical) |
| Accuracy (Spike Recovery) | 80-120% |
| Precision (RSD) | < 15% |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
Sample Preparation Strategies for Complex Chemical or Environmental Matrices (excluding biological samples)
The effective extraction and clean-up of this compound from complex matrices are critical for accurate analysis. The choice of sample preparation technique depends on the nature of the matrix (e.g., water, soil, air) and the concentration of the analyte.
For Water Samples: Liquid-liquid extraction (LLE) using a water-immiscible organic solvent like dichloromethane (B109758) or hexane (B92381) can be used to extract this compound from aqueous samples. For trace analysis, solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or a polymeric sorbent) offers a more efficient way to concentrate the analyte and remove interfering substances.
For Soil and Solid Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent can be used to extract the compound from solid matrices. The resulting extract may require a clean-up step, such as passage through a silica (B1680970) gel or Florisil column, to remove co-extracted matrix components before chromatographic analysis.
For Air Samples: For the analysis of this compound in air, active sampling can be performed by drawing air through a sorbent tube packed with a material like Tenax or charcoal. The trapped analyte is then thermally desorbed directly into a GC. Alternatively, air can be bubbled through an impinger containing a derivatizing reagent solution, such as DNPH in acidic media, to capture and derivatize the ketone for subsequent HPLC analysis. epa.gov Solid-phase microextraction (SPME) is another valuable technique where a coated fiber is exposed to the headspace above a sample or directly to the air to adsorb the analyte, which is then desorbed in the GC injector. sigmaaldrich.commdpi.com
| Matrix | Sample Preparation Technique | Description |
| Water | Solid-Phase Extraction (SPE) | The water sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. |
| Soil | Pressurized Liquid Extraction (PLE) | The soil sample is extracted with a solvent at elevated temperature and pressure to achieve rapid and efficient extraction. |
| Air | Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the air sample. The adsorbed analyte is then thermally desorbed in the GC inlet. sigmaaldrich.commdpi.com |
| Chemical Reaction Mixture | Dilute-and-Shoot | The reaction mixture is diluted with a suitable solvent and directly injected into the chromatograph, assuming the matrix is not overly complex. |
Synthesis and Structure Reactivity Relationships of Spiro 2.6 Nonan 6 One Analogues and Derivatives
Synthesis of Ring-Modified Spiro[2.6]nonan-6-one Analogues
The synthesis of this compound and its ring-modified analogues can be approached through several strategic disconnections. Key methodologies in the synthesis of spirocycles often involve intramolecular cyclization, ring expansion, or cycloaddition reactions.
One plausible approach involves the intramolecular cyclization of a suitably functionalized cycloheptanone (B156872). For instance, the reaction of a cycloheptanone derivative bearing a leaving group at the α-position with a nucleophilic one-carbon unit could lead to the formation of the spirocyclic ketone.
A well-established method for the formation of spiro-fused cyclopropanes is the Simmons-Smith reaction or other related cyclopropanation reactions on an exocyclic double bond adjacent to a carbonyl group. The synthesis could, therefore, commence from 6-methylenecycloheptanone.
| Starting Material | Reagents and Conditions | Product | Key Transformation |
| 2-(2-bromoethyl)cycloheptanone | Strong, non-nucleophilic base (e.g., LDA, NaH) | This compound | Intramolecular alkylation |
| 6-Methylenecycloheptanone | CH₂I₂, Zn-Cu couple (Simmons-Smith) | This compound | Cyclopropanation |
| 1-Vinylcyclohexanol | Diazo-transfer reagent, Rh(II) catalyst | This compound | Ring expansion |
This table presents hypothetical synthetic routes based on established organic chemistry principles.
Further modification of the cycloheptane (B1346806) ring could be achieved by starting with substituted cycloheptanones, allowing for the introduction of various functional groups on the seven-membered ring of the this compound scaffold.
Functionalization of the Ketone Moiety in this compound
The ketone group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Standard ketone chemistry can be applied, although the steric environment imposed by the spirocyclic structure may influence reactivity.
Reduction of the ketone to the corresponding alcohol, spiro[2.6]nonan-6-ol, can be achieved using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, potentially yielding either the axial or equatorial alcohol as the major product.
Conversion of the ketone to an alkene via the Wittig reaction provides a route to exocyclic methylene (B1212753) derivatives, which can serve as precursors for further functionalization. Similarly, olefination reactions can introduce a variety of substituents at the 6-position.
The α-positions to the ketone (C5 and C7) are amenable to deprotonation with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, halogen, or other functional groups adjacent to the carbonyl.
| Reaction Type | Reagents and Conditions | Product |
| Reduction | NaBH₄, MeOH | Spiro[2.6]nonan-6-ol |
| Wittig Reaction | Ph₃P=CH₂, THF | 6-Methylenespiro[2.6]nonane |
| α-Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | 5-Methylthis compound and 7-Methylthis compound |
| Grignard Reaction | CH₃MgBr, Et₂O then H₃O⁺ | 6-Methylspiro[2.6]nonan-6-ol |
This table illustrates potential functionalization reactions of the ketone moiety.
Investigation of Heteroatom Incorporation into the this compound System
The introduction of heteroatoms into the this compound framework can lead to novel heterocyclic systems with potentially interesting chemical properties. The Baeyer-Villiger oxidation and the Beckmann rearrangement are powerful methods for the insertion of oxygen and nitrogen atoms, respectively, into cyclic ketone systems.
The Baeyer-Villiger oxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield one of two possible lactones. wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted carbon (the spirocyclic carbon) or the less substituted methylene carbon could migrate.
The Beckmann rearrangement of the corresponding oxime of this compound would lead to the formation of a lactam. acs.orgchemistrysteps.comwikipedia.org The oxime can be prepared by reacting the ketone with hydroxylamine. Subsequent treatment with an acid catalyst promotes the rearrangement. The regiochemical outcome is determined by which group is anti-periplanar to the hydroxyl group in the oxime.
| Reaction | Reagents and Conditions | Potential Products |
| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Oxaspiro[3.6]decan-7-one or 1-Oxaspiro[2.7]decan-6-one |
| Beckmann Rearrangement | 1. NH₂OH·HCl, pyridine; 2. H₂SO₄ | Azaspiro[3.6]decan-7-one or 1-Azaspiro[2.7]decan-6-one |
This table outlines plausible heteroatom incorporation reactions.
Structure-Reactivity Studies of Derived Compounds (excluding any biological activity relationships)
For instance, reactions that involve the formation of a positive charge at the spirocyclic carbon, such as in certain acid-catalyzed rearrangements, may be facilitated due to the ability of the cyclopropane (B1198618) ring to stabilize adjacent carbocations through sigma-bond participation.
The conformational flexibility of the seven-membered ring will also play a crucial role in determining the stereochemical outcome of reactions at the ketone and adjacent positions. The relative stability of different conformers and the accessibility of reagents to the reactive sites will dictate product distributions.
In the case of the heteroatom-containing analogues, the introduction of an oxygen or nitrogen atom into the ring will alter the ring's conformation and electronic properties. The resulting lactones and lactams will exhibit reactivity patterns characteristic of these functional groups, such as susceptibility to nucleophilic attack at the carbonyl carbon. The ring size of the resulting heterocyclic system will also influence its stability and reactivity.
Environmental Chemical Transformations of Spiro 2.6 Nonan 6 One Focus on Chemical Fate, Excluding Ecological Impact or Toxicity
Photolytic Degradation Pathways in Model Environmental Systems
No studies detailing the degradation of Spiro[2.6]nonan-6-one under photolytic conditions were found.
Chemical Oxidation and Reduction Processes in Aqueous and Atmospheric Environments
Information regarding the oxidative and reductive fate of this compound in water or the atmosphere is not available in the current body of scientific literature.
Abiotic Hydrolysis and Other Chemical Degradation Mechanisms
There is no available data on the hydrolysis or other abiotic chemical degradation pathways for this compound.
Interactions with Environmental Matrices (e.g., adsorption on mineral surfaces)
No research could be located that investigates the adsorption or other interactions of this compound with soil, sediment, or other environmental matrices.
Due to the lack of available data, the requested data tables and detailed research findings for each subsection cannot be provided.
Future Directions and Emerging Research Opportunities in Spiro 2.6 Nonan 6 One Chemistry
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of complex molecules like Spiro[2.6]nonan-6-one is poised to benefit significantly from the integration of flow chemistry and automated synthetic platforms. spirochem.com These technologies offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes. spirochem.com For the synthesis of spirocyclic ketones, flow chemistry can enable precise temperature and pressure modulation, which is crucial for managing the often-delicate balance of reactivity and stability in strained ring systems. researchgate.net
Automated platforms, in turn, can accelerate the discovery and optimization of synthetic routes by systematically varying reaction conditions and reagents. wikipedia.orgoxfordglobal.com The repetitive nature of many synthetic steps involved in constructing spirocyclic frameworks makes them ideal candidates for automation. wikipedia.org This approach not only increases efficiency but also minimizes human error, leading to more reproducible results. criver.comhelgroup.com The integration of these technologies could facilitate the rapid generation of a library of this compound derivatives for further investigation.
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Spirocyclization Step
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 8 - 12 hours | 15 - 30 minutes |
| Temperature Control | ± 5 °C | ± 0.5 °C |
| Pressure Range | 1 - 5 atm | 1 - 20 atm |
| Yield | 65% | 85% |
| Safety | Manual handling of intermediates | Contained system, reduced exposure |
| Scalability | Limited | Readily scalable |
Exploration of Novel Catalytic Systems for Efficiency and Selectivity
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and it holds immense potential for the efficient and selective construction of the this compound scaffold. rsc.org Research into catalysis for spirocycle synthesis often focuses on achieving high levels of stereocontrol, which is critical for determining the three-dimensional arrangement of atoms and, consequently, the properties of the molecule. mdpi.com
For instance, the use of chiral organocatalysts or transition metal complexes could enable the enantioselective synthesis of this compound, providing access to specific stereoisomers. nih.gov Furthermore, the development of catalysts that can promote novel bond formations or cascade reactions could lead to more atom-economical and environmentally friendly synthetic routes. pnrjournal.com The exploration of photocatalysis and electrocatalysis also presents exciting opportunities for accessing new reaction pathways for the synthesis of spirocyclic compounds.
Application of Machine Learning and AI in Reaction Design and Prediction
ML models can be trained to predict the success of a given reaction, identify optimal reaction conditions, and even suggest novel reagents and catalysts. acs.org This predictive power can significantly reduce the amount of time and resources spent on trial-and-error experimentation. mit.edu As more data on the synthesis and properties of spirocycles become available, the accuracy and utility of these computational tools will continue to improve, accelerating the discovery of new derivatives of this compound with desired properties.
Design of New this compound-Based Architectures for Unexplored Chemical Applications (excluding biological)
The rigid and three-dimensional nature of the spiro[2.6]nonane framework makes it an attractive building block for the design of novel molecular architectures with unique chemical and physical properties. mdpi.comnih.govresearchgate.net By functionalizing the cyclopropane (B1198618) or cycloheptanone (B156872) rings of this compound, a diverse range of new compounds can be accessed.
Potential applications for these novel architectures could be found in materials science, for example, as components of polymers with tailored thermal or mechanical properties. mdpi.com The unique conformational constraints imposed by the spirocyclic junction could also be exploited in the design of new ligands for catalysis or as building blocks for supramolecular assemblies. mdpi.com The exploration of these non-biological applications represents a significant area for future research. rsc.org
Bridging Theoretical Predictions with Experimental Verification
The synergy between theoretical predictions and experimental verification is a powerful engine for scientific discovery. nih.govnih.gov In the context of this compound, computational chemistry can provide valuable insights into its electronic structure, conformational preferences, and reactivity. barbatti.orgresearchgate.netnih.govresearchgate.net These theoretical studies can guide the design of new synthetic strategies and help to rationalize experimental observations. rsc.org
For example, density functional theory (DFT) calculations could be used to model the transition states of key reactions in the synthesis of this compound, providing a deeper understanding of the factors that control selectivity. acs.org The predictions from these computational models can then be tested experimentally, leading to a feedback loop that refines both our theoretical understanding and our synthetic capabilities. nih.gov This integrated approach will be crucial for unlocking the full potential of this compound and its derivatives. researchgate.net
Q & A
Q. What in silico tools validate the synthetic accessibility of novel this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
